(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core substituted with bromine, methoxy groups, and a methoxyphenylmethylidene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the bromination of 4,6-dimethoxybenzofuran, followed by the introduction of the methoxyphenylmethylidene group through a condensation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biological assays to investigate enzyme functions or cellular pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound’s unique structure makes it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-3,6-dimethyl-phenylamine: Another brominated aromatic compound with different substituents and properties.
(-)-carvone: A natural compound with a similar aromatic structure but different functional groups and biological activities.
Uniqueness
(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one stands out due to its specific combination of bromine, methoxy groups, and methoxyphenylmethylidene moiety
Properties
CAS No. |
6600-49-3 |
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Molecular Formula |
C18H15BrO5 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H15BrO5/c1-21-11-6-4-10(5-7-11)8-14-17(20)15-12(22-2)9-13(23-3)16(19)18(15)24-14/h4-9H,1-3H3/b14-8+ |
InChI Key |
SCSJTYPFDAWLPS-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3OC)OC)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3OC)OC)Br |
Origin of Product |
United States |
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